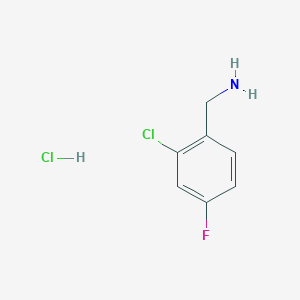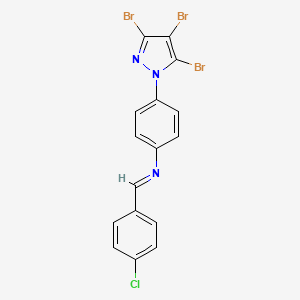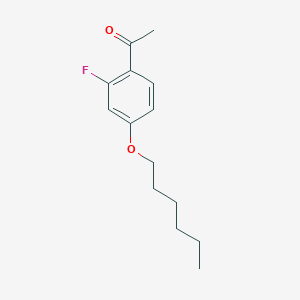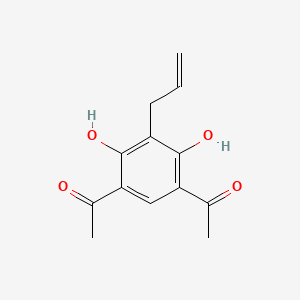
3-Methyl 1-phenyl 5-oxo-5,6-dihydropyridine-1,3(4H)-dicarboxylate
Overview
Description
3-Methyl 1-phenyl 5-oxo-5,6-dihydropyridine-1,3(4H)-dicarboxylate, also known as Meldrum's acid derivative, is a chemical compound with potential applications in various scientific research fields. This compound has a unique structure that makes it an attractive candidate for use in synthetic chemistry, pharmacology, and material science.
Scientific Research Applications
Antimicrobial Activity
Compounds related to 3-Methyl 1-phenyl 5-oxo-5,6-dihydropyridine-1,3(4H)-dicarboxylate have been evaluated for their antimicrobial activity. The studies have shown that these compounds exhibit varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship analysis indicates that modifications at specific positions on the dihydropyridine ring can significantly influence their antimicrobial efficacy. For instance, derivatives with certain substituents at the C2 position displayed enhanced antibacterial activity, highlighting the potential of these compounds in developing new antimicrobial agents (Olejníková et al., 2014).
Catalytic Activity in Organometallic Synthesis
Research has also focused on the use of dihydropyridines in organometallic synthesis, particularly in the formation of pyridine and dihydropyridine-stabilized alkylidene complexes of transition metals such as tungsten(0) and chromium(0). These studies have explored reactions involving alkoxycarbene complexes of chromium and tungsten, leading to the discovery of new classes of air-stable pyridinium ylide complexes. These findings are significant for the development of novel catalysts and organometallic reagents, offering potential applications in synthetic chemistry (Rudler et al., 1996).
Photophysical and Photochemical Properties
Dihydropyridine derivatives, including those related to the compound , have been studied for their photophysical and photochemical properties. Investigations into intramolecular electron transfer processes within these compounds have provided insights into their potential applications in photodynamic therapy and as photoinducible electron transfer systems. Such studies are crucial for designing new materials and drugs that leverage light-induced reactions for therapeutic and technological applications (Fasani et al., 2006).
Structural and Conformational Analysis
The synthesis and crystallographic analysis of dihydropyridine derivatives offer valuable information on their molecular structures, which is essential for understanding their reactivity, stability, and interaction with biological targets. X-ray diffraction studies have been conducted to determine the crystal structures of various dihydropyridine derivatives, providing detailed insights into their conformational preferences and intermolecular interactions. Such structural analyses are fundamental to the rational design of new compounds with desired physical, chemical, and biological properties (Sambyal et al., 2011).
properties
IUPAC Name |
5-O-methyl 1-O-phenyl 3-oxo-2,4-dihydropyridine-1,5-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO5/c1-19-13(17)10-7-11(16)9-15(8-10)14(18)20-12-5-3-2-4-6-12/h2-6,8H,7,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTVCGJNYBVFTGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(CC(=O)C1)C(=O)OC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10363739 | |
| Record name | 3-Methyl 1-phenyl 5-oxo-5,6-dihydropyridine-1,3(4H)-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10363739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
323201-20-3 | |
| Record name | 3-Methyl 1-phenyl 5-oxo-5,6-dihydropyridine-1,3(4H)-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10363739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[2,2':6',2''-Terpyridine]-3',4'-dicarboxylic acid](/img/structure/B1622293.png)


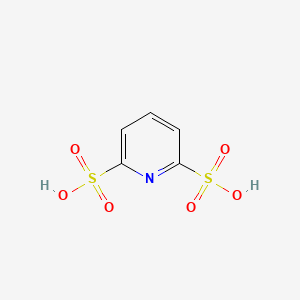

![Benzo[1,2-c:3,4-c']dithiophene](/img/structure/B1622299.png)
![[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methanamine](/img/structure/B1622302.png)
![2-[1-(6-chloro-3-pyridazinyl)-1H-indol-3-yl]acetic acid](/img/structure/B1622303.png)
![1-({4-[(Methoxycarbonyl)amino]phenyl}sulfonyl)piperidine-2-carboxylic acid](/img/structure/B1622304.png)

